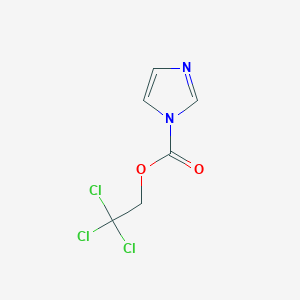

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

Descripción

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is an organoimidazole derivative characterized by a trichloroethyl ester group attached to the 1-position of the imidazole ring. This compound belongs to a class of imidazole carboxylates, which are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in heterocyclic synthesis.

Propiedades

IUPAC Name |

2,2,2-trichloroethyl imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPFFJOICMDOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513679 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70737-50-7 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield 1H-imidazole-1-carboxylic acid and 2,2,2-trichloroethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 2,2,2-trichloroethyl 1H-imidazole-1-carboxylate, exhibit significant antimicrobial properties. These compounds have been studied for their potential in treating infections caused by resistant bacterial strains. The mechanism often involves the inhibition of bacterial enzymes critical for survival .

Neuroprotective Effects

Studies have suggested that imidazole derivatives can possess neuroprotective effects. Compounds similar to this compound have been explored for their ability to mitigate neuronal cell death in conditions such as stroke and neurodegenerative diseases . These findings are crucial for developing therapeutic strategies against cognitive decline.

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a versatile reagent in organic synthesis. It is utilized for the synthesis of various heterocyclic compounds through nucleophilic substitution reactions and cyclization processes . The compound's structure allows it to participate in multiple reaction pathways, enhancing its utility in synthetic organic chemistry.

Synthesis of Thioureas

Recent studies have reported the successful synthesis of thioureas using this compound as a precursor. These thioureas are important due to their biological activities and potential applications in pharmaceuticals . The yields reported for these reactions range from 87% to 91%, showcasing the efficiency of this compound as a synthetic building block.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its pesticidal properties. Research indicates that imidazole derivatives can act as effective fungicides and insecticides. Their mode of action typically involves disrupting metabolic pathways in target organisms . This application is particularly relevant in the development of environmentally friendly pesticides that minimize harm to non-target species.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .

Comparación Con Compuestos Similares

Table 1: Comparative Overview of Imidazole Carboxylate Derivatives

Key Differences and Implications

Substituent Effects on Reactivity

- Trichloroethyl vs. Trifluoroethyl Groups : The trichloroethyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to the trifluoroethyl group in its fluorinated analog . This may reduce nucleophilic substitution rates but enhance thermal stability.

- Positional Isomerism (1- vs.

Physicochemical Properties

- Solubility and Polarity : The trifluoroethyl analog () likely exhibits lower solubility in polar solvents compared to the ethyl or propargyl derivatives due to increased hydrophobicity from fluorine atoms.

- Thermal Stability : Trichloroethyl groups generally confer higher thermal stability than methyl or ethyl esters, making the target compound suitable for high-temperature reactions .

Actividad Biológica

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (TCEIC) is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TCEIC features a trichloroethyl group attached to an imidazole ring with a carboxylate functional group. This unique structure allows it to participate in various chemical reactions, influencing its biological activity. The trichloroethyl moiety acts as an electrophile, which can interact with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or protein modification.

The biological activity of TCEIC is primarily attributed to its interaction with enzymes and proteins. The imidazole ring is known for its ability to coordinate with metal ions and participate in proton transfer reactions, which can modulate enzyme activity. Additionally, the trichloroethyl group may enhance the compound's reactivity towards nucleophiles, facilitating its role as an inhibitor in various biochemical pathways.

Biological Activity Overview

TCEIC has been studied for several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological implications of TCEIC:

- Antifungal Activity : A study reported that compounds similar to TCEIC demonstrated significant activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 1.5 µg/mL. This suggests that TCEIC may also possess antifungal properties worth exploring further .

- Enzyme Interaction Studies : Interaction studies involving TCEIC have focused on its binding affinity with various enzymes. Preliminary findings indicate that it may interact with specific targets, leading to inhibitory effects that could be harnessed for therapeutic purposes.

- Synthesis and Evaluation : Research has shown that TCEIC can be synthesized through various methods, highlighting its versatility as a synthetic building block in medicinal chemistry. Its derivatives have been evaluated for their biological activities, reinforcing the need for further investigation into TCEIC itself .

Comparative Analysis of Similar Compounds

To understand the potential of TCEIC better, it is essential to compare it with structurally similar compounds known for their biological activities.

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 2,5-Dimethylimidazole | Antifungal | 0.8 - 1.5 |

| Imidazole derivatives | Antibacterial and antiproliferative | Varies widely |

| 4-Imidazole derivatives | Antiviral and enzyme inhibition | Low micromolar |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, and how can reaction yields be improved?

- Methodology :

-

Step 1 : Start with 1H-imidazole and react it with 2,2,2-trichloroethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. This forms the carbamate ester via nucleophilic substitution .

-

Step 2 : Optimize solvent choice (e.g., THF or DCM) and temperature (-78°C to room temperature) to minimize side reactions. For example, low temperatures reduce undesired hydrolysis of the trichloroethyl group .

-

Step 3 : Monitor reaction progress via TLC (silica gel, UV detection) and purify using column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product in >85% yield .

- Yield Improvement : Use stoichiometric control (1.1–1.5 equivalents of trichloroethyl chloroformate) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

- ¹H NMR Analysis :

- Imidazole protons : Two singlets at δ 7.2–7.5 ppm (C4-H and C5-H) .

- Trichloroethyl group : A triplet at δ 4.5–4.8 ppm (CH₂CCl₃) with coupling constants (~6 Hz) .

- HRMS : Exact mass calculated for C₆H₅Cl₃N₂O₂: [M+H]⁺ = 256.9344. Deviations >5 ppm indicate impurities .

- Purity Check : Use elemental analysis (%C, %N) to validate stoichiometry. Acceptable error margins: ±0.3% .

Q. What are the stability profiles of this compound under varying storage conditions?

- Short-term Stability : Store at -20°C in anhydrous DCM or THF. Avoid prolonged exposure to light/moisture, which hydrolyzes the carbamate ester .

- Long-term Degradation : After 6 months at 4°C, purity drops by ~15% due to Cl⁻ elimination. Confirm via chloride ion testing (AgNO₃ precipitation) .

Advanced Research Questions

Q. How can palladium-catalyzed C–H functionalization modify the imidazole ring of this compound?

- Methodology :

- Directing Group Strategy : Introduce a pyridine or acetyloxazolidinone directing group at C2 to enable Pd(II)-catalyzed ortho-arylation .

- Reaction Conditions : Use Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and aryl iodides in DMF at 120°C for 12 hours .

- Challenges : Competing coordination by the trichloroethyl group may require protective group strategies (e.g., silylation of the ester) .

Q. What mechanistic insights explain the reactivity of the trichloroethyl carbamate group in nucleophilic substitutions?

- Electrophilic Character : The electron-withdrawing trichloroethyl group enhances carbamate electrophilicity, enabling SN2 attacks by amines/thiols .

- Kinetic Studies : Conduct Hammett analysis (σ⁺ values) to correlate substituent effects on reaction rates. A ρ value >1 indicates a strong dependence on electronic factors .

- Competing Pathways : Under basic conditions, elimination (E2) may dominate. Mitigate by using bulky bases (e.g., DIPEA) to favor substitution .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites. The C4 position of imidazole shows higher Fukui electrophilicity indices .

- Simulate transition states for nucleophilic attacks to predict regioselectivity (e.g., C4 vs. C5 substitution) .

- Machine Learning : Train models on datasets (e.g., Reaxys) to forecast optimal reaction conditions for novel transformations .

Key Challenges and Contradictions

- Synthetic Contradictions : While reports >90% yields for imidazole derivatives under solvent-free conditions, the trichloroethyl group’s steric bulk may necessitate polar solvents (e.g., DCM) for similar efficiency .

- Analytical Limitations : HRMS may fail to distinguish isobaric impurities (e.g., Cl⁻ adducts). Cross-validate with ¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.